N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 6 and a benzamide moiety at position 2. The benzamide component is further modified with a 4-methylbenzenesulfonamido group at the ortho position. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-30-16-10-13-20-21(14-16)31-23(24-20)25-22(27)18-6-4-5-7-19(18)26-32(28,29)17-11-8-15(2)9-12-17/h4-14,26H,3H2,1-2H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXSXUCXQPXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. Its structure incorporates a benzothiazole moiety, which is known for various pharmacological properties, including antibacterial and anticancer effects.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| Molecular Formula | C16H16N2O3S2 |
| LogP | 4.464 |
| Polar Surface Area | 57.77 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In studies, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the benzothiazole structure were tested against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Benzothiazole derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that these compounds can intercalate with DNA, disrupting cellular processes and leading to apoptosis in cancer cells .
Case Study:
A recent study evaluated a series of benzothiazole derivatives for their cytotoxic effects on cancer cell lines. Among these, a compound structurally related to this compound exhibited an IC50 value of 6.26 µM against HCC827 cancer cells, indicating potent antitumor activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : The compound can bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some studies suggest that benzothiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death .
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structures to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide exhibit significant inhibitory effects on various enzymes. For instance, sulfonamides have been studied for their potential as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in treating type 2 diabetes mellitus and Alzheimer's disease respectively . The synthesis of sulfonamide derivatives has shown promising results in enzyme inhibition studies.
Case Study: Enzyme Inhibition
A study synthesized new sulfonamide derivatives and evaluated their inhibitory effects against α-glucosidase and acetylcholinesterase. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications for metabolic disorders .
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been recognized for their antimicrobial properties. The structural features that enhance their activity include the presence of electron-withdrawing groups which improve their interaction with microbial targets.
Case Study: Antimicrobial Screening
In a recent study, various benzothiazole derivatives were screened against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that specific compounds demonstrated significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Research
The anticancer potential of benzothiazole derivatives has been extensively studied due to their ability to inhibit critical pathways involved in cancer cell proliferation. The compound's structural similarity to known anticancer agents suggests it may possess similar properties.
Case Study: Anticancer Activity
Research evaluating the anticancer activity of benzothiazole derivatives showed that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For example, specific derivatives were found to be more effective than established chemotherapeutics like 5-fluorouracil (5-FU) in inhibiting colorectal carcinoma cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares its benzothiazole backbone with several analogs but differs in substituent patterns, which critically influence biological activity and physicochemical behavior. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Benzothiazole Core Modifications: The 6-ethoxy group in the target compound and ’s analog enhances lipophilicity compared to the 6-methyl () or 6-bromo () substituents. Ethoxy’s larger size may improve membrane permeability but reduce metabolic stability relative to smaller groups like methoxy .
Benzamide/Sulfonamide Variations: The 4-methylbenzenesulfonamido group in the target compound provides a balance of electron-donating (methyl) and hydrogen-bonding (sulfonamide) properties. In contrast, the 4-trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility . ’s sulfonamide-linked acetamide demonstrates how connectivity (sulfonamide as a linker vs.
Research Findings and Hypothesized Implications
- Hydrogen-Bonding Capacity : The sulfonamido group in the target compound may facilitate hydrogen bonding, a critical factor in crystal engineering (as per ’s analysis of Etter’s formalism) .
- Synthetic Accessibility : Analogous compounds (e.g., ’s Rip-B) are synthesized via amidation reactions, suggesting feasible routes for the target compound’s production .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide relies on sequential functionalization of three primary components:
- 6-Ethoxy-1,3-benzothiazol-2-amine : Serves as the benzothiazole nucleophile.
- 2-Amino-N-(4-methylphenylsulfonyl)benzamide : Provides the sulfonamido-benzamide backbone.
- Coupling reagents : Facilitate amide bond formation between intermediates.
Key challenges include preserving the ethoxy group during acidic/basic conditions and avoiding premature sulfonamide hydrolysis.
Stepwise Synthesis Protocols
Preparation of 6-Ethoxy-1,3-Benzothiazol-2-Amine
Benzothiazole Ring Formation
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. A modified Hinsberg thiazole synthesis is employed:
- Reagents : 4-Ethoxy-2-aminothiophenol (1.0 equiv), chloroacetyl chloride (1.2 equiv).
- Conditions : Reflux in anhydrous dichloromethane (DCM) under N₂ for 8–12 hours.
- Workup : Neutralization with 5% NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate = 7:3).
- Yield : 68–72%.
Critical Note : Ethoxy group stability requires strict anhydrous conditions to prevent O-dealkylation.
Nitro Group Reduction
Subsequent reduction of the nitro intermediate to the amine is achieved using:
Synthesis of 2-Amino-N-(4-Methylphenylsulfonyl)Benzamide
Sulfonylation of 2-Aminobenzoic Acid
- Reaction : 2-Aminobenzoic acid (1.0 equiv) reacts with p-toluenesulfonyl chloride (1.1 equiv) in pyridine at 0–5°C for 4 hours.
- Isolation : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (1:1).
- Yield : 85–90%.
Amide Coupling
The sulfonylated intermediate is converted to the acid chloride for benzamide formation:
Final Coupling Reaction
Convergent synthesis via nucleophilic acyl substitution:
Side Reactions :
Optimization Strategies for Industrial Scalability
Solvent Selection
Catalytic Enhancements
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical stepwise | 55 | 98 | 48 | 1.00 |
| Microwave-assisted | 68 | 99 | 2 | 0.85 |
| Mechanochemical | 70 | 97 | 2 | 0.75 |
| Continuous flow | 75 | 99 | 0.5 | 0.90 |
Trade-offs : While continuous flow offers superior efficiency, it requires specialized equipment. Mechanochemical methods balance cost and yield but face scalability challenges.
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer and antimicrobial agents:
Q & A
Q. Basic
- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., ethoxy δ ~1.3 ppm for CH₃, 4.1 ppm for OCH₂), and HRMS for molecular ion confirmation .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry .
- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns to confirm >95% purity .
What strategies can enhance the compound’s bioactivity against cancer-related enzymes?
Q. Advanced
- Substituent modulation : Replace the 6-ethoxy group with electron-withdrawing groups (e.g., methanesulfonyl) to improve enzyme-binding affinity, as seen in analogs with IC₅₀ values ≤5 µM .
- Sulfonamido optimization : Introduce bulkier aryl groups (e.g., 4-bromophenyl) to enhance hydrophobic interactions in enzyme active sites, mimicking the activity of N-(6-methanesulfonyl-benzothiazol-2-yl)benzamide derivatives .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like EGFR or PARP, guided by similar benzothiazole-protein interaction studies .
How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hr) to reduce variability. Discrepancies in IC₅₀ (e.g., 5 µM vs. 30 µM) may arise from differences in ATP concentrations in kinase assays .
- Structural validation : Confirm compound identity via single-crystal XRD to rule out polymorphic effects, as seen in benzothiazole derivatives with divergent bioactivities .
- Batch analysis : Compare HPLC traces and elemental analysis across studies to ensure purity >98%, as impurities like des-ethoxy analogs can skew results .
What insights do crystallographic data provide about this compound’s intermolecular interactions?
Q. Advanced
- Hydrogen bonding : The sulfonamido group often forms H-bonds with protein residues (e.g., Asp/Lys in kinases) or solvent molecules, stabilizing the bioactive conformation .
- Packing analysis : SHELXL-refined structures reveal π-π stacking between benzothiazole and aryl groups, influencing solubility and crystal morphology .
- Torsional angles : Ethoxy group orientation (C-O-C angle ~115°) impacts steric hindrance in enzyme binding pockets, as observed in SAR studies of related analogs .
How does the sulfonamido group influence enzyme inhibition compared to carboxamide derivatives?
Q. Advanced
- Binding affinity : Sulfonamido groups exhibit stronger hydrogen-bonding with catalytic residues (e.g., Tyr in COX-2) versus carboxamides, reducing IC₅₀ by 2–3 fold .
- Electrostatic effects : The sulfonyl group’s electron-withdrawing nature enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attack in serine proteases .
- Comparative studies : Analogs with 4-methylbenzenesulfonamido show 10x higher selectivity for PARP1 over PARP2 compared to acetylated derivatives, attributed to steric complementarity .
What in vitro assays are recommended for evaluating this compound’s biological activity?
Q. Basic
- Enzyme inhibition : Fluorescence-based assays (e.g., NAD⁺ depletion for PARP) with Z’-factor >0.5 to ensure robustness .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HepG2) using 48–72 hr exposure and 10% FBS-supplemented media .
- Selectivity profiling : Kinase panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
How should mechanistic studies be designed to elucidate this compound’s mode of action?
Q. Advanced
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified targets like EGFR .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
- Proteomics : SILAC-based quantification to track changes in phosphorylation states of signaling proteins (e.g., ERK, AKT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
